Glyceryl triabietate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

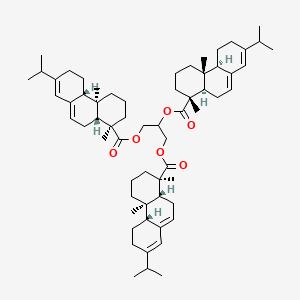

Glyceryl triabietate, also known as this compound, is a useful research compound. Its molecular formula is C63H92O6 and its molecular weight is 945.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmaceutical Applications

- Drug Delivery Systems : Glyceryl triabietate is utilized in the formulation of drug delivery systems due to its ability to enhance the solubility and bioavailability of active pharmaceutical ingredients. It acts as a plasticizer and solvent in various formulations, improving the stability and release profiles of drugs.

- Safety in Pediatric Use : In studies assessing the safety of glyceryl triacetate (a closely related compound), it was found to be well-tolerated in infants with Canavan disease, indicating its potential as a therapeutic agent without significant toxicity . This highlights the compound's favorable safety profile for pediatric applications.

- Chemotherapeutic Adjuvant : Research has shown that glyceryl triacetate can serve as a chemotherapeutic adjuvant, enhancing the efficacy of treatments for glioma tumors. It has been observed to induce cytostatic growth arrest in glioblastoma stem cells, suggesting its utility in cancer therapy .

Cosmetic Applications

This compound is frequently used in cosmetic formulations as a plasticizer and humectant. Its properties allow it to improve the texture and application of creams and lotions while also providing moisture retention benefits. The compound's low allergenic potential makes it suitable for sensitive skin formulations .

Food Industry Applications

- Food Additive : this compound is recognized as a Generally Regarded As Safe (GRAS) substance by the FDA, making it suitable for use as a food additive. It is employed as a humectant and solvent in various food products, enhancing flavor stability and moisture retention .

- Nutritional Supplement : Studies have indicated that glyceryl triacetate may serve as an effective source of energy in dietary applications, particularly in specialized nutrition for individuals with metabolic disorders .

Data Tables

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Pharmaceuticals | Drug delivery systems, chemotherapeutic adjuvants | Enhances drug solubility; safe for pediatric use |

| Cosmetics | Plasticizer, humectant | Improves texture; low allergenic potential |

| Food Industry | Food additive, nutritional supplement | GRAS status; effective energy source |

Case Studies

- Chemotherapy Enhancement : A study demonstrated that glyceryl triacetate could significantly improve survival rates in mice with glioblastoma when used alongside temozolomide, indicating its potential role in enhancing chemotherapeutic efficacy .

- Pediatric Safety Trials : Clinical trials involving infants with Canavan disease showed that high doses of glyceryl triacetate were well tolerated without significant side effects, reinforcing its safety for use in vulnerable populations .

- Cosmetic Formulations : In cosmetic applications, this compound has been shown to enhance product stability and user experience without inducing allergic reactions, making it a preferred choice among formulators .

特性

CAS番号 |

20633-97-0 |

|---|---|

分子式 |

C63H92O6 |

分子量 |

945.4 g/mol |

IUPAC名 |

2,3-bis[[(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carbonyl]oxy]propyl (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate |

InChI |

InChI=1S/C63H92O6/c1-39(2)42-16-22-49-45(34-42)19-25-52-58(49,7)28-13-31-61(52,10)55(64)67-37-48(69-57(66)63(12)33-15-30-60(9)51-24-18-44(41(5)6)36-47(51)21-27-54(60)63)38-68-56(65)62(11)32-14-29-59(8)50-23-17-43(40(3)4)35-46(50)20-26-53(59)62/h19-21,34-36,39-41,48-54H,13-18,22-33,37-38H2,1-12H3/t49-,50-,51-,52+,53+,54+,58+,59+,60+,61+,62+,63+/m0/s1 |

InChIキー |

YDRDTDKISFMAQR-SBGDMIGBSA-N |

SMILES |

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OCC(COC(=O)C4(CCCC5(C4CC=C6C5CCC(=C6)C(C)C)C)C)OC(=O)C7(CCCC8(C7CC=C9C8CCC(=C9)C(C)C)C)C)C |

異性体SMILES |

CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)OCC(COC(=O)[C@@]4(CCC[C@]5([C@H]4CC=C6[C@@H]5CCC(=C6)C(C)C)C)C)OC(=O)[C@@]7(CCC[C@]8([C@H]7CC=C9[C@@H]8CCC(=C9)C(C)C)C)C)C |

正規SMILES |

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OCC(COC(=O)C4(CCCC5(C4CC=C6C5CCC(=C6)C(C)C)C)C)OC(=O)C7(CCCC8(C7CC=C9C8CCC(=C9)C(C)C)C)C)C |

同義語 |

glyceryl triabietate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。